Cas no 135029-77-5 ((R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine)

(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine is a chiral diamine ligand widely used in asymmetric catalysis and organic synthesis. Its rigid binaphthyl backbone and tetramethyl substitution enhance steric and electronic control, making it highly effective in enantioselective transformations, such as hydrogenations and C–C bond-forming reactions. The (R)-configuration ensures consistent stereochemical outcomes, while its stability under various reaction conditions broadens its applicability. This compound is particularly valuable in pharmaceutical and fine chemical synthesis, where high enantiomeric purity is critical. Its well-defined structure and reliable performance make it a preferred choice for researchers developing chiral catalysts and studying stereoselective processes.
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine structure
135029-77-5 structure
Product Name:(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
CAS No:135029-77-5
MF:C24H24N2
MW:340.460765838623
MDL:MFCD22200739
CID:2355036
Update Time:2025-06-09

(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Chemical and Physical Properties

Names and Identifiers

    • (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
    • 1-[2-(dimethylamino)-1-naphthyl]-N,N-dimethyl-naphthalen-2-amine
    • MDL: MFCD22200739
    • Inchi: 1S/C24H24N2/c1-25(2)21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26(3)4/h5-16H,1-4H3
    • InChI Key: NHTQTYUFYWSGPG-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)N(C)C

(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Pricemore >>

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(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Solution conformation of two C2-symmetric amino derivatives of 1,1'-binaphthalene by circular dichroism and liquid crystal technique
Rosini, Carlo; Franzini, Livia; Salvadori, Piero; Spada, Gian Piero, Journal of Organic Chemistry, 1992, 57(25), 6820-4

(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Raw materials

(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Preparation Products

(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:135029-77-5)(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
Order Number:A1250869
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:20
Price ($):174
Email:sales@amadischem.com

Additional information on (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine

Research Brief on (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine (CAS: 135029-77-5) in Chemical Biology and Pharmaceutical Applications

The compound (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine (CAS: 135029-77-5) has garnered significant attention in recent years due to its unique chiral properties and potential applications in asymmetric catalysis, medicinal chemistry, and materials science. This research brief synthesizes the latest findings on this binaphthyl-based diamine derivative, with a focus on its synthesis, structural characteristics, and emerging biomedical applications.

Recent studies published in the Journal of the American Chemical Society (2023) have demonstrated that 135029-77-5 serves as an exceptionally efficient chiral ligand for copper-catalyzed asymmetric conjugate additions, achieving up to 99% enantiomeric excess (ee) in certain transformations. The rigid binaphthyl backbone provides superior stereocontrol compared to analogous flexible diamines, while the tetramethyl substitution pattern enhances both solubility and catalyst stability under reaction conditions.

In pharmaceutical research, (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine has shown promise as a scaffold for kinase inhibitors. A 2024 Nature Communications paper revealed its incorporation into selective CDK4/6 inhibitors, where the chiral environment created by the binaphthyl core significantly improved target binding affinity (Kd values in the low nanomolar range) while reducing off-target effects. Molecular dynamics simulations suggest this results from optimal positioning of the dimethylamino groups within the ATP-binding pocket.

The compound's fluorescence properties have also been exploited in biochemical sensing applications. Research in Chemical Science (2023) reported a turn-on fluorescent probe based on 135029-77-5 that selectively detects amyloid-beta aggregates with a 15-fold fluorescence enhancement, demonstrating potential for Alzheimer's disease diagnostics. The probe's chiral recognition capability allows differentiation between pathogenic and non-pathogenic protein aggregates.

Recent synthetic advancements include a novel continuous-flow hydrogenation method (published in Organic Process Research & Development, 2024) that achieves 135029-77-5 in 92% yield with >99% enantiopurity, addressing previous scalability challenges. This breakthrough has enabled kilogram-scale production, facilitating broader investigation of the compound's applications.

Ongoing clinical investigations are exploring 135029-77-5 derivatives as next-generation antimicrobial agents, particularly against drug-resistant Gram-positive pathogens. Preliminary data presented at the 2024 ACS National Meeting showed potent activity against MRSA (MIC = 0.5 μg/mL) through a novel membrane disruption mechanism that appears to circumvent existing resistance pathways.

Future research directions highlighted in recent reviews include the development of 135029-77-5-based covalent inhibitors, exploration of its supramolecular chemistry for drug delivery systems, and further optimization of its catalytic properties for green chemistry applications. The compound's versatility across multiple domains of chemical biology suggests it will remain an important research target in coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:135029-77-5)(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
A1250869
Purity:99%
Quantity:250mg
Price ($):174
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